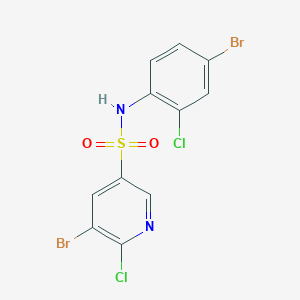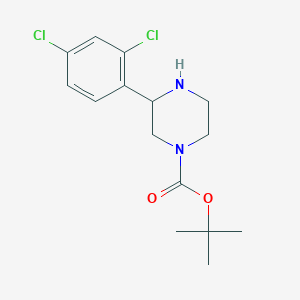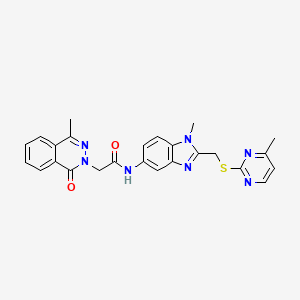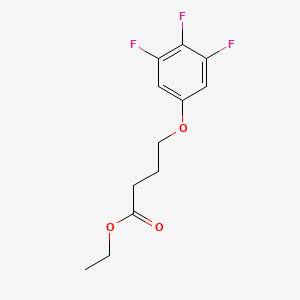![molecular formula C22H18F4 B12638289 5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene CAS No. 921605-51-8](/img/structure/B12638289.png)
5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a butylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Conditions often involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and substituted aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and aromatic rings enable it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity and specificity for certain biological targets, such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-5-(4-Biphenylyl)-1,3,4-Oxadiazole
- 2-(4’-tert-Butylphenyl)-5-(4’'-biphenylyl)-1,3,4-Oxadiazole
- Bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP)
Uniqueness
5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene is unique due to its combination of fluorine atoms and a butylphenyl group, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and unique electronic characteristics, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
921605-51-8 |
|---|---|
Molekularformel |
C22H18F4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
5-[4-(4-butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C22H18F4/c1-2-3-4-14-5-7-15(8-6-14)16-9-10-18(19(23)11-16)17-12-20(24)22(26)21(25)13-17/h5-13H,2-4H2,1H3 |
InChI-Schlüssel |
CAUSMTIMMKXIMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine](/img/structure/B12638209.png)
![6-(Allyloxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B12638210.png)


![2-[2-(4-tert-Butyl-2,6-dimethyl-phenylsulfanyl)-ethyl]-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B12638239.png)
![Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638242.png)





![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)
![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)

